Chiral Resolution Capability: Racemic Chlorohydrin vs. Achiral Epoxide Intermediate for Enantiopure Ranolazine Synthesis
Unlike the achiral epoxide intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane (CAS 2210-74-4; Ranolazine USP Related Compound A), which cannot directly provide enantiomeric enrichment, the target compound—racemic 1-chloro-3-(2-methoxyphenoxy)propan-2-ol—can be subjected to lipase-catalyzed kinetic resolution to yield both (R)- and (S)-enantiomers in enantiopure form, enabling the asymmetric synthesis of (R)-ranolazine and (S)-ranolazine [1]. Candida antarctica lipase B (CALB) immobilized on immobead-350 achieved an enantiomeric excess (ee) of 97% for the product in the kinetic resolution of the corresponding racemic butanoate derivative [2]. The epoxide comparator has an undefined stereocenter count of 1 (racemic) and cannot be directly resolved to enantiopure building blocks via enzymatic methods without additional chemical steps .
| Evidence Dimension | Enantiomeric resolution amenability for asymmetric drug synthesis |
|---|---|
| Target Compound Data | Racemic chlorohydrin; enzymatically resolvable to (R)- and (S)-enantiomers; product ee = 97% (CALB-immobead-350) [1][2] |
| Comparator Or Baseline | 1-(2-Methoxyphenoxy)-2,3-epoxypropane (CAS 2210-74-4); achiral epoxide with undefined stereocenter count = 1; no direct enzymatic resolution pathway reported to produce enantiopure ranolazine building blocks |
| Quantified Difference | Target compound uniquely enables direct chiral resolution to enantiopure intermediates (97% ee); epoxide comparator requires additional ring-opening and resolution steps. |
| Conditions | Kinetic resolution of racemic butanoate via hydrolysis catalyzed by immobilized lipase (Lipozym RM IM or CALB-immobead-350) [1][2] |
Why This Matters
For procurement of a synthetic intermediate capable of delivering enantiopure ranolazine, the chlorohydrin target compound is functionally irreplaceable by the achiral epoxide; selecting the epoxide instead would forfeit the direct enzymatic resolution pathway.
- [1] Riise Moen, A.; Karstad, R.; Anthonsen, T. Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. Biocatal. Biotransform. 2005, 23 (1), 45–51. https://doi.org/10.1080/10242420500067357 View Source
- [2] In silico approach towards lipase mediated chemoenzymatic synthesis of (S)-ranolazine, as an anti-anginal drug. Semantic Scholar summary referencing kinetic resolution with CALB-immobead-350 achieving 97% ee. https://www.semanticscholar.org/paper/572028aa50f05e01e7bc1a66af8c0beb0f82781d View Source
